molecular formula C22H27N5O2 B6998727 N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-N-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-N-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B6998727
M. Wt: 393.5 g/mol
InChI Key: IFVJDXNCLOKZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-N-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a pyrazolo[1,5-a]pyrimidine core, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-N-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-25(22(29)19-7-11-23-21-8-12-24-27(19)21)15-17-9-13-26(14-10-17)16-20(28)18-5-3-2-4-6-18/h2-8,11-12,17,20,28H,9-10,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVJDXNCLOKZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC(C2=CC=CC=C2)O)C(=O)C3=CC=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-N-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Hydroxy-Phenylethyl Group: This step often involves a nucleophilic substitution reaction where a hydroxy-phenylethyl group is introduced to the piperidine ring.

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is typically done through a condensation reaction involving suitable precursors.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-N-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-N-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-N-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-N-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide: shares structural similarities with other piperidine and pyrazolo[1,5-a]pyrimidine derivatives.

Uniqueness

  • The unique combination of the piperidine ring, pyrazolo[1,5-a]pyrimidine core, and carboxamide group distinguishes it from other compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.